molecular formula C18H17Cl2NO2 B1359596 2,3-Dichloro-3'-morpholinomethyl benzophenone CAS No. 898792-16-0

2,3-Dichloro-3'-morpholinomethyl benzophenone

Cat. No. B1359596
M. Wt: 350.2 g/mol
InChI Key: QKBNMPLICPVRKG-UHFFFAOYSA-N
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Description

“2,3-Dichloro-3’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17Cl2NO2 . It is also known by the synonym "Methanone, (2,3-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]-" . The molecular weight of this compound is 350.24 .


Molecular Structure Analysis

The molecular structure of “2,3-Dichloro-3’-morpholinomethyl benzophenone” consists of 18 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The detailed structural analysis is not available in the search results.

Scientific Research Applications

Photochemistry and Biological Applications

Benzophenone (BP) derivatives, including those with morpholinomethyl groups, have extensive applications in photochemistry and biological chemistry. They are particularly valued for their unique photochemical properties, such as forming a biradicaloid triplet state upon excitation, which facilitates covalent bond formation through hydrogen abstraction. These properties are exploited in various ways including binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The low reactivity of these compounds towards water and their stability in ambient light are additional advantages (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Synthesis and Antitumor Activity

Benzophenone derivatives like 2,3-Dichloro-3'-morpholinomethyl benzophenone have been synthesized and evaluated for their antitumor activity. Specific morpholino and thiomorpholino benzophenone compounds have shown potent cytotoxic activity against various cancer cell lines, demonstrating their potential in antitumor applications (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).

Photopolymerization

Benzophenone derivatives are also used in photopolymerization processes. They act as initiators in the polymerization of certain compounds, highlighting their importance in material science and industrial applications. The efficiency of these compounds in photopolymerization can be influenced by their structural features and reaction conditions (Sun Meng-zhou, 2007).

Synthesis of Novel Compounds

The synthesis of novel compounds using benzophenone derivatives, including those with a morpholine component, is an area of active research. These synthesized compounds are often evaluated for their potential in various biomedical applications, including their role in combating neoplastic development (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).

Environmental and Toxicological Research

Benzophenone derivatives are also a subject of environmental and toxicological studies. Their occurrence in aquatic environments and potential toxic effects have been investigated, providing insights into their environmental impact and safety concerns (Kim & Choi, 2014).

properties

IUPAC Name

(2,3-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBNMPLICPVRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643104
Record name (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-3'-morpholinomethyl benzophenone

CAS RN

898792-16-0
Record name Methanone, (2,3-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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